LogP Elevation Drives Lipophilicity-Dependent Property Differentiation
The target compound exhibits a computed LogP of 1.9308, more than a full log unit higher than the des-bromo parent 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline (CAS 923230-55-1), which has a reported LogP of 0.67 . This 1.26 log-unit difference corresponds to an approximately 18-fold increase in predicted octanol-water partition coefficient, with potential implications for membrane permeability in cell-based assays .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.93 |
| Comparator Or Baseline | 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline (CAS 923230-55-1): LogP = 0.67 |
| Quantified Difference | ΔLogP = +1.26 (≈18-fold increase in partition coefficient) |
| Conditions | Computed/predicted LogP values from vendor technical datasheets (Fluorochem and Chemsrc respectively) |
Why This Matters
This quantifiable lipophilicity difference means the brominated compound is significantly more suitable for programs requiring enhanced membrane permeability or specific LogP windows, and cannot be substituted by the des-bromo analog without altering the ADME profile of derived compounds.
